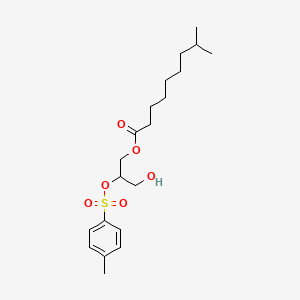

3-Hydroxy-2-(((4-methylphenyl)sulphonyl)oxy)propyl tert-decanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Hydroxy-2-(((4-methylphenyl)sulphonyl)oxy)propyl tert-decanoate is a complex organic compound with the molecular formula C20H32O6S and a molecular weight of 400.52948 . This compound is characterized by the presence of a hydroxy group, a sulphonyl group, and a tert-decanoate ester, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-(((4-methylphenyl)sulphonyl)oxy)propyl tert-decanoate typically involves multiple steps, including the protection of functional groups, sulphonylation, and esterification. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Protection of Hydroxy Group: The hydroxy group is protected using a suitable protecting group to prevent unwanted reactions during subsequent steps.

Sulphonylation: The protected hydroxy compound is reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine to introduce the sulphonyl group.

Deprotection and Esterification: The protecting group is removed, and the resulting compound is esterified with tert-decanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-(((4-methylphenyl)sulphonyl)oxy)propyl tert-decanoate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

Reduction: The sulphonyl group can be reduced to a thiol group using reducing agents such as lithium aluminum hydride.

Substitution: The sulphonyl group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions include carbonyl derivatives, thiol derivatives, and substituted sulphonyl compounds.

Scientific Research Applications

3-Hydroxy-2-(((4-methylphenyl)sulphonyl)oxy)propyl tert-decanoate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Employed in the study of enzyme inhibition and protein modification.

Medicine: Investigated for its potential as a prodrug and in drug delivery systems.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-(((4-methylphenyl)sulphonyl)oxy)propyl tert-decanoate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the sulphonyl group can participate in nucleophilic substitution reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- 2-Hydroxy-3-(((4-methylphenyl)sulphonyl)oxy)propyl tert-decanoate

- 3-Hydroxy-2-(((4-methylphenyl)sulphonyl)oxy)propyl tert-decanoate

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Biological Activity

3-Hydroxy-2-(((4-methylphenyl)sulphonyl)oxy)propyl tert-decanoate, also known by its CAS number 94279-10-4, is a chemical compound with potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C20H32O6S

- Molecular Weight : 400.53 g/mol

- Structural Characteristics : The compound features a hydroxyl group and a sulfonyl moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C20H32O6S |

| Molecular Weight | 400.53 g/mol |

| CAS Number | 94279-10-4 |

Research indicates that compounds similar to this compound may influence several biological pathways:

- Inhibition of Lipid Absorption : Compounds that act as agonists for guanylate cyclase receptors have been shown to reduce the absorption of bile acids and fat in the gastrointestinal tract. This mechanism can potentially aid in treating obesity and related metabolic disorders .

- Anti-inflammatory Effects : The presence of hydroxyl and sulfonyl groups in the structure may contribute to anti-inflammatory properties, similar to other sulfonated compounds that modulate inflammatory pathways .

- Cell Proliferation and Apoptosis : Some studies suggest that compounds affecting gastrointestinal mucosa can influence cell proliferation and apoptosis, which is vital in preventing cancerous developments in the colon .

Case Studies

- Study on Lipid Metabolism Disorders :

- Anti-cancer Potential :

In Vitro Studies

In vitro studies using human cell lines have shown that this compound can affect cellular signaling pathways involved in inflammation and lipid metabolism. Specific assays demonstrated:

- Reduction in Inflammatory Cytokines : Cells treated with this compound exhibited decreased levels of pro-inflammatory cytokines.

- Altered Lipid Profiles : Significant changes in lipid uptake were observed, indicating potential applications in managing dyslipidemia.

In Vivo Studies

Animal studies have provided insights into the pharmacokinetics and biological effects of this compound:

- Weight Management : Mice administered with the compound showed reduced weight gain compared to control groups, attributed to decreased fat absorption.

- Improved Metabolic Markers : Enhanced glucose tolerance tests indicated potential benefits for metabolic health.

Properties

CAS No. |

94279-10-4 |

|---|---|

Molecular Formula |

C20H32O6S |

Molecular Weight |

400.5 g/mol |

IUPAC Name |

[3-hydroxy-2-(4-methylphenyl)sulfonyloxypropyl] 8-methylnonanoate |

InChI |

InChI=1S/C20H32O6S/c1-16(2)8-6-4-5-7-9-20(22)25-15-18(14-21)26-27(23,24)19-12-10-17(3)11-13-19/h10-13,16,18,21H,4-9,14-15H2,1-3H3 |

InChI Key |

IWGHZMMIANSQSU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC(CO)COC(=O)CCCCCCC(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.